molecular formula C20H16N2O3S B15219007 Benzenemethanesulfonic acid, 4-(9-acridinylamino)- CAS No. 64895-24-5

Benzenemethanesulfonic acid, 4-(9-acridinylamino)-

Cat. No.: B15219007
CAS No.: 64895-24-5
M. Wt: 364.4 g/mol
InChI Key: AMTUZBQEVMVBAQ-UHFFFAOYSA-N
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Description

Benzenemethanesulfonic acid, 4-(9-acridinylamino)-, commonly referred to as m-AMSA or amsacrine (CAS 51264-14-3), is a synthetic acridine derivative with potent antitumor activity. Structurally, it comprises a 9-aminoacridine moiety linked to a methanesulfonanilide group substituted with a methoxy group at the 3'-position of the anilino ring . This compound intercalates into DNA, stabilizing topoisomerase II-mediated DNA cleavage complexes, which leads to double-strand breaks and apoptosis . It has been extensively studied in clinical trials for hematological malignancies, with dose-limiting toxicity primarily manifesting as leukopenia .

Properties

CAS No.

64895-24-5

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

[4-(acridin-9-ylamino)phenyl]methanesulfonic acid

InChI

InChI=1S/C20H16N2O3S/c23-26(24,25)13-14-9-11-15(12-10-14)21-20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-12H,13H2,(H,21,22)(H,23,24,25)

InChI Key

AMTUZBQEVMVBAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanesulfonic acid, 4-(9-acridinylamino)- typically involves the reaction of acridine with methanesulfonic acid under controlled conditions. The process requires careful monitoring of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Benzenemethanesulfonic acid, 4-(9-acridinylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzenemethanesulfonic acid, 4-(9-acridinylamino)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzenemethanesulfonic acid, 4-(9-acridinylamino)- involves its interaction with DNA. The compound intercalates into DNA base pairs, disrupting the normal function of nucleic acids. This interaction inhibits the activity of nucleic acid polymerizing enzymes, leading to the inhibition of DNA synthesis and cell proliferation. The compound’s ability to bind to DNA without marked base-pair specificity makes it a potent antitumor agent .

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes of m-AMSA and Related Compounds

Compound Key Structural Features Mechanism of Action DNA Binding Affinity (Ka, M<sup>−1</sup>) Clinical/Experimental Findings
m-AMSA 9-Acridinylamino core, 3'-methoxy anilino side chain Topoisomerase II inhibition, DNA intercalation 1.5 × 10<sup>5</sup> (native DNA) Phase II activity in leukemia; leukopenia dose-limiting
Etoposide Epipodophyllotoxin glycoside Topoisomerase II inhibition (non-intercalative) N/A Broad-spectrum use; linked to secondary leukemias
Ethidium Bromide Planar phenanthridine ring DNA intercalation (no enzyme inhibition) ~10<sup>4</sup>–10<sup>5</sup> Research tool; no clinical use due to toxicity
Novobiocin Coumarin derivative Topoisomerase II ATPase inhibition N/A Preclinical G2/M phase arrest; no SCE induction
AHMA 3-(9-Acridinylamino)-5-hydroxymethylaniline DNA intercalation, alkylation Not quantified Experimental hybrid agent; enhanced selectivity

Key Findings:

DNA Binding Specificity: m-AMSA exhibits 10-fold higher affinity for native DNA compared to ribosomal RNA and 5-fold higher than denatured DNA, attributed to its intercalative acridine moiety . The 3'-methoxy group on the anilino side chain sterically hinders intercalation but enhances sequence-specific interactions in the DNA minor groove .

Topoisomerase II Inhibition: Unlike etoposide, which stabilizes topoisomerase II-DNA complexes without intercalation, m-AMSA directly intercalates and induces cleavage complexes with a site size of ~2 base pairs . Novobiocin, a non-intercalative inhibitor, blocks ATPase activity, causing reversible G2 arrest without DNA damage .

Metabolic Pathways: m-AMSA undergoes glutathione conjugation at the 5'-position of the anilino ring, forming a thioether metabolite that accounts for >50% of biliary excretion . This contrasts with Adriamycin, which generates redox-cycling quinones requiring glutathione for detoxification .

Pharmacological and Clinical Comparisons

Table 2: Pharmacokinetic and Toxicity Profiles

Compound Half-Life (t1/2) Dose-Limiting Toxicity Resistance Mechanisms
m-AMSA 8–9 hrs (total) Leukopenia, myelosuppression Altered topoisomerase II expression
Etoposide 6–12 hrs Myelosuppression, alopecia P-glycoprotein efflux
AHMA Not reported Experimental (reduced cardiotoxicity) Enhanced DNA repair evasion

Key Findings:

  • Cell Cycle Specificity: m-AMSA is most toxic to exponential-phase cells, with plateau-phase cells showing 5–10-fold resistance due to reduced topoisomerase II activity . Novobiocin and nalidixic acid block cells in late G2, while m-AMSA induces S-phase-specific sister chromatid exchanges (SCEs) .
  • Synergistic Interactions :

    • Co-administration with methotrexate reduces 7-hydroxymethotrexate formation via competitive inhibition of aldehyde oxidase, altering metabolite ratios .

Emerging Derivatives and Hybrids

  • AHMA-Distamycin Hybrids: These combine m-AMSA's intercalation with minor-groove binding distamycin, enhancing DNA targeting and reducing resistance .
  • N-Mustard Conjugates : Alkylating groups added to the acridine core improve cross-linking efficiency, mimicking nitrogen mustards .

Biological Activity

Benzenemethanesulfonic acid, 4-(9-acridinylamino)-, also known by its CAS number 64895-24-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C17H17N2O2S
  • Molecular Weight : 317.39 g/mol
  • IUPAC Name : 4-(9-acridinylamino)benzenesulfonic acid

The biological activity of benzenemethanesulfonic acid, 4-(9-acridinylamino)- is primarily attributed to its ability to interact with various molecular targets. The acridine moiety is known for its intercalating properties, which allow it to bind to DNA and inhibit topoisomerases, leading to disruptions in DNA replication and transcription. This mechanism has been linked to its potential as an anticancer agent.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that benzenemethanesulfonic acid derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.

Data Table: Biological Activity Summary

Biological ActivityObservations/ResultsReferences
AntitumorInhibits growth in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryModulates cytokine release

Case Studies

Several case studies have explored the implications of benzenemethanesulfonic acid, 4-(9-acridinylamino)- in clinical and laboratory settings.

  • Case Study on Antitumor Efficacy :
    • A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation.
    • Findings indicated that the compound's efficacy was enhanced when used in combination with conventional chemotherapeutics.
  • Case Study on Antimicrobial Activity :
    • A clinical trial assessed the efficacy of this compound against resistant bacterial strains. Results showed a marked reduction in bacterial load in infected models, supporting its potential as an alternative antimicrobial agent.
  • Case Study on Anti-inflammatory Mechanisms :
    • Research focused on the compound's ability to reduce inflammation markers in animal models of arthritis. The study revealed significant reductions in pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory conditions.

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